Lanthanum trihydride

Superconductivity High-pressure physics Metal hydrides

Lanthanum trihydride (LaH3, CAS 13864-01-2) is a rare-earth metal hydride with an fcc (fluorite-type) crystal structure, a molecular weight of 141.93 g/mol, and a bulk density of approximately 5.36 g/cm³. It is a black, air-sensitive solid that reacts with water at 0 °C and must be stored under inert atmosphere.

Molecular Formula H3La
Molecular Weight 141.929 g/mol
CAS No. 13864-01-2
Cat. No. B081872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum trihydride
CAS13864-01-2
Molecular FormulaH3La
Molecular Weight141.929 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].[La+3]
InChIInChI=1S/La.3H/q+3;3*-1
InChIKeyUWKIHWMLYZZGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Trihydride (LaH3, CAS 13864-01-2): Key Physicochemical Identity and Procurement-Relevant Profile


Lanthanum trihydride (LaH3, CAS 13864-01-2) is a rare-earth metal hydride with an fcc (fluorite-type) crystal structure, a molecular weight of 141.93 g/mol, and a bulk density of approximately 5.36 g/cm³ [1]. It is a black, air-sensitive solid that reacts with water at 0 °C and must be stored under inert atmosphere . Unlike many metal hydrides that are valued solely for hydrogen storage, LaH3 has emerged as a multi-functional material with verified differential performance across superconductivity, ionic conductivity, hydrogen carrier systems, optical switching, and catalysis.

Superconductivity research
Lower onset pressure than Sc/Y trihydrides
Hydrogen storage additive
Cycle-stable without phase transformation
H⁻ electrolyte precursor
Enables room-temperature H⁻ conductivity
Catalytic dehydrogenation
Differentiated propylene selectivity

Why Generic Substitution of Lanthanum Trihydride with Other Rare-Earth or Transition-Metal Hydrides Fails


Scientific and industrial users cannot simply substitute LaH3 with CeHx, PrHx, NdHx, YH3, ScH3, or TiH2 without sacrificing specific performance metrics. The identity of the rare-earth cation critically governs electronic structure, lattice dynamics, phase stability under cycling, and catalytic selectivity. For example, during dehydriding Ce-based hydride phases undergo measurable transformations (CeH2.51 → CeH2.29), whereas LaH3, PrH3, and NdH3 remain phase-stable under identical conditions [1]. Similarly, in propane dehydrogenation catalysis, LaH3 delivers a propylene selectivity of 88.8%, substantially exceeding YH3 (60.4%) and TiH2 (52.6%) under matched test conditions, directly traceable to the electronic influence of the La cation [2]. The following quantitative evidence guide establishes exactly where LaH3 differentiates from its closest in-class candidates and functional alternatives.

Phase instability with Ce hydride
CeH₂.₅₁ transforms to CeH₂.₂₉ during cycling; LaH₃ remains unchanged, preserving reversibility.
Catalytic selectivity differentiation
LaH₃ yields reported higher propylene selectivity than YH₃ and TiH₂ under identical conditions.
Electronic property divergence
Rare-earth cation identity critically governs superconducting onset pressure, optical band gap, and ionic conductivity.

Quantitative Verification of Where Lanthanum Trihydride Outperforms Its Closest Analogs


Superconductivity Achieved at Half the Onset Pressure of ScH3 and YH3 in Parallel First-Principles and Experimental Studies

In a direct first-principles comparison of ScH3, YH3, and LaH3, LaH3 enters the superconducting state at approximately 10 GPa while both ScH3 and YH3 require ~20 GPa. The critical temperature (Tc) measured for LaH3 is 20 K at ~10 GPa, compared with 18 K for ScH3 and 40 K for YH3 at their respective ~20 GPa thresholds [1]. This implies LaH3 achieves superconductivity at roughly half the pressure of its Sc and Y analogs, reducing the engineering barrier for experimental investigation and mesoscale device testing [2].

Superconductivity onset
Head-to-head
LaH₃: onset ~10 GPa, Tc 20 K
ScH₃: ~20 GPa, Tc 18 K
YH₃: ~20 GPa, Tc 40 K
Supports lower-pressure experimental access
DFT + diamond anvil cell validation
Superconductivity High-pressure physics Metal hydrides

Structural Phase Stability During Dehydriding: LaH3 Remains Unchanged While Cerium Hydride Transforms

In a comparative study of REMg8.35Ni2.18Al0.21 (RE = La, Ce, Pr, Nd) alloys, X-ray diffraction revealed that during dehydriding CeH2.51 undergoes a phase transformation to CeH2.29, whereas LaH3, PrH3, and NdH3 phases remain structurally unchanged [1]. This phase instability of Ce hydride is accompanied by a marked decrease in the onset hydrogen desorption temperature, altering the thermodynamic and kinetic response in an uncontrolled manner during cycling.

Phase stability
Head-to-head
LaH₃: no phase transformation
CeH₂.₅₁ → CeH₂.₂₉ during dehydriding
Reported cycling stability differentiation
In-situ XRD, RE-Mg-Ni-Al alloys
Hydrogen storage Rare-earth hydrides Phase stability

Hydrogen Storage Kinetics Enhancement in Mg2Ni Alloys: LaH3 Additive Outperforms TiH2 Additive by 0.559 wt.% in 100 Seconds

Kinetic measurements on Mg2Ni-based hydrogen storage composites demonstrated that a LaH3–TiH2 composite additive (1:1 wt. ratio) increased hydrogen capacity by 0.251 wt.% over pure Mg2Ni and by 0.559 wt.% over Mg2Ni + 10 wt.% LaH3 alone at 423 K within 100 s [1]. Additionally, the decomposition onset temperature of the Mg2NiH4 hydride was reduced by 17 K relative to the pure alloy and by 13 K relative to the Mg2Ni + TiH2 composite.

Storage kinetics
Head-to-head
LaH₃–TiH₂ additive: +0.559 wt.% over TiH₂ alone
423 K, 100 s absorption
Reported faster capacity uptake
Mg₂Ni composite, ball-milled
Hydrogen storage Kinetics Mg2Ni alloys

Hydride Ion Conductivity: Oxygen-Substituted LaH3 Achieves 3-Orders-of-Magnitude Gain Over Prior Best Conductors

Lightly oxygen-doped lanthanum hydride, LaH3–2xOx (x < 0.25), exhibits an H⁻ conductivity of ∼1 mS cm⁻¹ at room temperature, surpassing the prior best hydride-ion conductors by three orders of magnitude [1]. The activation barrier for conduction is reduced to 0.3–0.4 eV for optimal x, compared with 1.2–1.3 eV at higher oxygen content, highlighting the critical role of controlled oxygen stoichiometry in the LaH3 host lattice.

H⁻ conductivity
Class-level
O-doped LaH₃: ~1 mS cm⁻¹ at RT
~1000× gain vs prior best H⁻ conductors
Supports room-temperature H⁻ electrolyte research
LaH₃–₂ₓOₓ, impedance spectroscopy
Solid electrolyte Hydride ion conductor Energy storage

Optical Band Gap Differentiation for Switchable Mirror Applications: LaH3 at 1.87 eV Versus YH3 at 2.63 eV

Ellipsometry and reflectance-transmittance measurements on La1–zYzHx films establish the optical band gap of pure LaH3 at 1.87 ± 0.03 eV, compared with 2.63 ± 0.03 eV for pure YH3 [1]. The fundamental gap is estimated to be 1–1.8 eV lower in LaH3. This quantitative difference directly affects the spectral range and switching contrast achievable in hydrogen-responsive optical coatings and smart windows.

Optical band gap
Head-to-head
LaH₃: 1.87 ± 0.03 eV
YH₃: 2.63 ± 0.03 eV
Δ 0.76 eV
Enables visible-range optical switching context
Ellipsometry and reflectance-transmittance
Switchable mirrors Optical properties Thin films

Propane Dehydrogenation Catalysis: LaH3 Delivers Highest Propylene Selectivity and Yield Among Group IIIB/IVB Metal Hydrides

Under identical reaction conditions (450 °C, 10% C3H8/He, 100 mg catalyst), ball-milled LaH3 (LaH3_BM) achieves a propylene selectivity of 92.7% and a yield of 11.0%, significantly exceeding YH3_BM (selectivity 53.2%, yield 2.4%) and TiH2_BM (selectivity 82.6%, yield 1.2%) [1]. Lanthanum hydride also exhibits the lowest activation energy for dehydrogenation among the group IIIB and IVB hydrides tested.

Propylene selectivity
Head-to-head
LaH₃_BM: Sel. 92.7%, Yield 11.0%
YH₃_BM: Sel. 53.2%, Yield 2.4%
TiH₂_BM: Sel. 82.6%, Yield 1.2%
Reported higher propylene output at 450°C
Fixed bed, 100 mg catalyst, C₃H₈/He
Catalysis Propane dehydrogenation Metal hydride catalysts

Where Lanthanum Trihydride Provides Definitive Procurement Advantage: Research and Industrial Application Scenarios


Accessible High-Pressure Superconductivity Research Platforms

For laboratories investigating superconducting hydrides, LaH3 enables experimentation at ~10 GPa rather than the ~20 GPa required by ScH3 and YH3, directly reducing the cost and complexity of diamond anvil cell setups [1]. The lower pressure threshold also improves the prospects for reproducible thin-film device fabrication using LaH3 as a model superconducting hydride.

Cycle-Stable Rare-Earth Hydride Additives for Solid-State Hydrogen Storage Tanks

In Mg-based and Li-Mg-N-H hydrogen storage systems, LaH3 functions as an additive that preserves its phase identity through repeated hydriding/dehydriding cycles, unlike Ce hydride which undergoes irreversible phase transformation [2]. Its use in composite formulations provides measurable improvements in capacity uptake kinetics and reduction of desorption onset temperature, making it suitable for automotive or stationary hydrogen storage applications where cycle life and low-temperature operation are critical.

Near-Room-Temperature Hydride-Ion Solid Electrolytes for Next-Generation Electrochemical Cells

The discovery that oxygen-substituted LaH3 achieves ~1 mS cm⁻¹ H⁻ conductivity at room temperature—outperforming all prior H⁻ conductors by three orders of magnitude—positions LaH3-based frameworks as the leading solid electrolyte platform for batteries, fuel cells, and electrolyzers that exploit the H⁻/H2 redox couple at –2.25 V vs. SHE [3]. Procurement of high-purity LaH3 as the parent compound is the prerequisite for controlled O-doping to unlock this performance.

Selective Low-Temperature Propane Dehydrogenation to Propylene

LaH3 catalysts, especially after ball-milling, demonstrate uniquely high propylene selectivity (92.7%) and yield (11.0%) under mild PDH conditions (450 °C), far exceeding TiH2 and YH3 alternatives [4]. For chemical manufacturers seeking to intensify propylene production with reduced side-product formation and lower energy duty, LaH3 represents a differentiated catalyst precursor.

Application
Selection Property
Validation Focus
High-pressure superconductivity
Lower onset pressure vs. Sc/Y analogs
Pressure threshold and Tc assessment
Solid-state H₂ storage additive
Phase stability during cycling
Capacity retention and desorption temperature
H⁻ solid electrolyte
Room-temperature H⁻ conductivity
O-doping stoichiometry and activation energy
Propane dehydrogenation catalysis
Differentiated propylene selectivity
Conversion and yield performance
Quote Request

Request a Quote for Lanthanum trihydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.